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Compound of Interest

1-Benzhydrylazetidin-3-yl
Compound Name:
methanesulfonate

Cat. No.: B014778

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1-
Benzhydrylazetidin-3-yl methanesulfonate against its synthetic precursor and a related
analog. The provided experimental data is intended to aid researchers in the structural
confirmation and quality assessment of this important synthetic intermediate.

Structural Confirmation by Spectroscopic Methods

The structural integrity of 1-Benzhydrylazetidin-3-yl methanesulfonate is typically confirmed
through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)
spectroscopy, and mass spectrometry (MS). Each technique provides unique insights into the
molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and 3C NMR spectra provide information on the chemical environment,
connectivity, and number of different types of protons and carbons.

Table 1: *H NMR Spectroscopic Data Comparison
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Compound Chemical Shift (6) ppm and Multiplicity

1-Benzhydrylazetidin-3-yl methanesulfonate No publicly available experimental data found.

7.48 (m, 4H, Ar-H), 7.30 (m, 4H, Ar-H), 7.22 (m,
1-Benzhydrylazetidin-3-one 2H, Ar-H), 4.60 (s, 1H, CH-benzhydryl), 4.01 (s,
4H, azetidine-H)[1][2]

1-Benzhydrylazetidin-3-ol No publicly available experimental data found.

Table 2: 13C NMR Spectroscopic Data Comparison

Compound Chemical Shift (8) ppm

1-Benzhydrylazetidin-3-yl methanesulfonate No publicly available experimental data found.
1-Benzhydrylazetidin-3-one No publicly available experimental data found.
1-Benzhydrylazetidin-3-ol No publicly available experimental data found.

Note: The absence of publicly available experimental NMR data for 1-Benzhydrylazetidin-3-yl
methanesulfonate and its direct precursor highlights the importance of internal data
generation and validation in a research and development setting.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. Key absorptions for 1-Benzhydrylazetidin-3-yl
methanesulfonate are expected from the sulfonate group (S=0 and S-O stretches) and the

benzhydryl and azetidine moieties.

Table 3: Key IR Absorption Frequencies (cm~t) Comparison
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. 1-Benzhydrylazetidin-3-yl 1-Benzhydrylazetidin-3-ol
Functional Group .
methanesulfonate hydrochloride

Broad band expected ~3200-

O-H Stretch (Alcohol) N/A

3600
C-H Stretch (Aromatic) ~3000-3100 ~3000-3100
C-H Stretch (Aliphatic) ~2800-3000 ~2800-3000

Strong, asymmetric ~1350;
S=0 Stretch (Sulfonate) ] N/A
Strong, symmetric ~1175

S-O Stretch (Sulfonate) Strong, ~1000-750 N/A
C-N Stretch (Azetidine) ~1100-1300 ~1100-1300
C=C Stretch (Aromatic) ~1450-1600 ~1450-1600

Note: An available FTIR spectrum for 1-benzhydryl-3-azetidinyl methanesulfonate exists on
SpectraBase, though access to the full spectrum requires registration.[3] An FTIR spectrum for
1-benzhydrylazetidin-3-ol hydrochloride is available on PubChem.[4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity. For 1-Benzhydrylazetidin-3-yl
methanesulfonate, electrospray ionization (ESI) is a suitable soft ionization technique.

Table 4: Mass Spectrometry Data Comparison
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Molecular Weight (  Expected [M+H]+

Compound Molecular Formula
g/mol ) (m/z)

1-Benzhydrylazetidin-

C17H19NOsS 317.40 318.1164
3-yl methanesulfonate
1-Benzhydrylazetidin-

C16H15sNO 237.30 238.1232
3-one
1-Benzhydrylazetidin-

C16H17NO 239.31 240.1388

3-ol

Note: The expected [M+H]* values are calculated based on the monoisotopic masses of the
most common isotopes.

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds) in a clean NMR tube. Ensure the sample is fully
dissolved.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For 1H NMR, a standard pulse sequence with a sufficient number of scans to
achieve a good signal-to-noise ratio is used. For 13C NMR, a proton-decoupled pulse
sequence is typically employed.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy (Thin Solid Film)

o Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g.,
methylene chloride or acetone).
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» Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow
the solvent to evaporate, leaving a thin film of the solid sample.

» Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a typical range of 4000-400 cm~1. A background spectrum of the clean
salt plate should be acquired and subtracted from the sample spectrum.

Electrospray lonization Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system,
typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a
small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.

« Infusion and lonization: Infuse the sample solution into the ESI source at a constant flow
rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

o Desolvation and Mass Analysis: The charged droplets are desolvated by a heated gas,
leading to the formation of gas-phase ions. These ions are then guided into the mass
analyzer (e.g., quadrupole or time-of-flight) where their mass-to-charge ratio (m/z) is
determined.

Workflow for Spectroscopic Data Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a
synthesized chemical compound using spectroscopic data.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Synthesis & Purification

Chemical Synthesis

'

Purification (e.g., Crystallization, Chromatography)

/

AN

%’:\mple

Sampl%ample

i{ectroscopic

Analysis \
Y

NMR (1H, 13C)

IR

MS

AN

/

AN

/

Spectral Data Analysis

'

Structure Elucidation

:

Data In%tati? & io/nfirmation

Comparison with Expected Data / Analogs

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for structural confirmation of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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